molecular formula C11H11F2NO B13184594 2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine

2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine

Cat. No.: B13184594
M. Wt: 211.21 g/mol
InChI Key: SIATWDHWWUBBSI-UHFFFAOYSA-N
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Description

2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and the bicyclic framework contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure allow the compound to bind to enzymes or receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine is unique due to the combination of the bicyclic framework, fluorine atoms, and the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

2-(4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl)pyridine

InChI

InChI=1S/C11H11F2NO/c12-10(13)4-5-11(9(7-10)15-11)8-3-1-2-6-14-8/h1-3,6,9H,4-5,7H2

InChI Key

SIATWDHWWUBBSI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(O2)CC1(F)F)C3=CC=CC=N3

Origin of Product

United States

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